REACTION_SMILES
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[Br:13][CH2:14][c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1.[CH3:21][CH2:22][OH:23].[CH3:2][CH2:3][O-:4].[CH3:5][NH:6][c:7]1[s:8][c:9]([SH:12])[n:10][n:11]1.[Na+:1]>>[CH3:5][NH:6][c:7]1[s:8][c:9]([S:12][CH2:14][c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[n:10][n:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNc1nnc(S)s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CNc1nnc(SCc2ccccc2)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |